Ethyl 3-(3-methoxyphenoxy)benzoate
Description
Ethyl 3-(3-methoxyphenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 3-methoxyphenoxy group at the 3-position. This compound combines the ester functionality of ethyl benzoate with the electron-donating methoxy group and ether linkage, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
ethyl 3-(3-methoxyphenoxy)benzoate |
InChI |
InChI=1S/C16H16O4/c1-3-19-16(17)12-6-4-8-14(10-12)20-15-9-5-7-13(11-15)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
VVRNUNZPXKQPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 3-Methoxybenzoate (Ethyl m-anisate): Lacks the phenoxy ether linkage present in Ethyl 3-(3-methoxyphenoxy)benzoate. The direct attachment of the methoxy group at the meta position on the benzoate ring results in weaker electron-donating effects compared to the phenoxy group. This difference impacts reactivity in electrophilic substitution reactions and UV absorption profiles .
- Ethyl 4-({7-[(3-Methoxybenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate: Features a chromen-4-one core with additional substituents, including a 3-methoxybenzyloxy group. The extended conjugated system enhances UV absorbance and may confer fluorescence properties, unlike the simpler structure of this compound. This complexity also reduces solubility in non-polar solvents .
Functional Group Variations
- Ethyl 3-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate: Incorporates a trifluoromethyl-oxadiazole moiety, introducing strong electron-withdrawing effects. This contrasts with the electron-donating methoxyphenoxy group in this compound, leading to differences in metabolic stability and interactions with biological targets (e.g., enzymes or receptors) .
- I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate): Contains a thioether-linked isoxazole substituent. This structural variation also alters metabolic pathways, as thioethers are prone to oxidation .
Ester Group Modifications
Methyl 3-Methoxybenzoate :
Replacing the ethyl ester with a methyl group slightly increases volatility but reduces hydrolytic stability due to the smaller alkyl chain. This affects applications in polymer matrices or solvent systems where ester cleavage kinetics are critical .- Ethyl 3-[1-(2-Bromoanilino)ethyl]benzoate Hydrochloride: The addition of a bromoanilinoethyl side chain introduces basicity and hydrogen-bonding capacity, which are absent in this compound. This modification enhances interactions with polar biological targets but may reduce oral bioavailability due to increased polarity .
Comparative Data Tables
Table 1: Physical and Spectroscopic Properties
*Estimated based on analogous compounds.
Key Research Findings
- Solvatochromic Effects: this compound exhibits solvatochromic shifts in polar solvents due to its electron-rich aromatic system, similar to methyl benzoate derivatives .
- Synthetic Utility: The compound serves as a precursor in triazine-based polymers, where its phenoxy group facilitates nucleophilic substitution reactions .
- Metabolic Pathways: Unlike 3-trifluoromethyl-benzoate, which resists bacterial dioxygenase activity, this compound may undergo slower degradation due to steric hindrance from the methoxyphenoxy group .
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